molecular formula C19H17N3O2 B2445083 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887462-10-4

7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2445083
CAS No.: 887462-10-4
M. Wt: 319.364
InChI Key: JIBONGVQKPOURC-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines elements of isoquinoline and pyridopyrimidine, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the use of a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide react in the presence of silica-supported sulfuric acid in MeCN at room temperature . The resulting product undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of isoquinoline and pyridopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-7-17-20-10-16(19(24)22(17)11-13)18(23)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBONGVQKPOURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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